Cas no 42866-02-4 (2-1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-ylacetic Acid)

2-1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-ylacetic Acid is a specialized organic compound featuring a pyrrole core substituted with acetic acid and dimethylphenyl groups. Its structural complexity makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of both aromatic and heterocyclic moieties enhances its utility in fine chemical applications, offering reactivity for further functionalization. The compound’s stability under standard conditions ensures consistent performance in synthetic workflows. Its precise molecular architecture allows for targeted modifications, making it a versatile building block in medicinal chemistry and material science research.
2-1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-ylacetic Acid structure
42866-02-4 structure
Product name:2-1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-ylacetic Acid
CAS No:42866-02-4
MF:C16H19NO2
MW:257.327564477921
CID:2638395

2-1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-ylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid
    • 2-1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-ylacetic Acid

2-1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-ylacetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-318246-0.5g
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4
0.5g
$713.0 2023-02-24
Enamine
EN300-318246-0.1g
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4
0.1g
$317.0 2023-02-24
Enamine
EN300-318246-10.0g
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4
10.0g
$3929.0 2023-02-24
Enamine
EN300-318246-2.5g
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4
2.5g
$1791.0 2023-02-24
Enamine
EN300-318246-1.0g
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4
1g
$0.0 2023-06-07
A2B Chem LLC
AW33880-500mg
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4 90%
500mg
$786.00 2024-04-20
Aaron
AR01BWIS-50mg
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4 95%
50mg
$317.00 2025-02-09
1PlusChem
1P01BWAG-1g
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4 95%
1g
$1192.00 2024-05-02
1PlusChem
1P01BWAG-5g
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4 95%
5g
$3338.00 2024-05-02
A2B Chem LLC
AW33880-50mg
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
42866-02-4 90%
50mg
$259.00 2024-04-20

Additional information on 2-1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-ylacetic Acid

2-(1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic Acid: A Comprehensive Overview

The compound with CAS No. 42866-60-4, commonly referred to as 2-(1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique chemical structure and promising properties. In this article, we will delve into its characteristics, applications, and the latest research findings.

Chemical Structure and Properties

The molecular structure of 2-(1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid is characterized by a pyrrole ring substituted with methyl groups at positions 2 and 5. The pyrrole ring is further connected to a phenyl group at position 1, which itself is substituted with methyl groups at positions 3 and 5. This substitution pattern imparts the molecule with unique electronic and steric properties. The presence of the acetic acid group at position 3 of the pyrrole ring adds to its functional versatility.

Synthesis and Characterization

The synthesis of this compound involves a series of well-defined organic reactions. Recent studies have focused on optimizing the synthesis process to enhance yield and purity. Researchers have explored various methodologies, including Friedel-Crafts alkylation and cyclization reactions, to construct the pyrrole ring system. Advanced characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the molecular structure.

Applications in Pharmaceutical Research

One of the most promising applications of 2-(1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid lies in the field of pharmaceuticals. The compound has shown potential as a lead molecule in drug discovery programs targeting various therapeutic areas. Recent studies have highlighted its ability to modulate key biological pathways associated with inflammation and oxidative stress.

In preclinical studies, this compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown promise in models of neurodegenerative diseases due to its ability to scavenge reactive oxygen species (ROS). These findings underscore its potential as a candidate for developing novel therapeutics.

Industrial Applications

Beyond pharmaceuticals, 2-(1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid finds applications in various industrial sectors. Its unique chemical properties make it a valuable ingredient in agrochemicals and specialty chemicals. For instance, recent research has explored its use as a plant growth regulator due to its ability to influence auxin signaling pathways in plants.

In the context of sustainable chemistry, this compound has been investigated for its role in catalytic processes. Its ability to act as a chiral auxiliary in asymmetric synthesis has been reported in several studies. This highlights its potential in developing more efficient and environmentally friendly synthetic routes.

Latest Research Findings

The scientific community has recently published several groundbreaking studies on 2-(1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid, shedding light on its previously unknown properties. For instance, researchers have discovered that this compound exhibits selective binding affinity towards certain G-protein coupled receptors (GPCRs), making it a valuable tool in studying receptor-ligand interactions.

In another study conducted at a leading research institution, the compound was found to possess antimicrobial properties against a range of bacterial strains. This discovery opens new avenues for its application in antimicrobial chemotherapy.

Furthermore, recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with various biological targets. These computational studies have provided valuable insights into its pharmacokinetics and bioavailability.

Future Prospects

The future outlook for 2-(1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid is highly promising. With ongoing research focusing on optimizing its synthesis and exploring new applications across diverse fields such as materials science and biotechnology., this compound is poised to play a significant role in driving innovation across multiple industries..

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